Cenicriviroc mesylate Cenicriviroc mesylate Cenicriviroc Mesylate is the mesylate salt form of cenicriviroc, an orally bioavailable, dual inhibitor of human C-C chemokine receptor types 2 (CCR2; CD192) and 5 (CCR5; CD195), with potential immunomodulating, anti-inflammatory and antiviral activities. Upon oral administration, cenicriviroc specifically binds to and prevents the activation of both CCR2 and CCR5. This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways and may inhibit inflammatory processes. The G-protein coupled chemokine receptors CCR2 and CCR5 are expressed on the surface of monocytes and macrophages and stimulate their migration and infiltration; they play key roles in inflammation and autoimmune diseases. In addition, cenicriviroc inhibits human immunodeficiency virus (HIV)-1 entry via CCR5 coreceptor interaction.
Brand Name: Vulcanchem
CAS No.: 497223-28-6
VCID: VC0006614
InChI: InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1
SMILES: CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
Molecular Formula: C42H56N4O7S2
Molecular Weight: 793.1 g/mol

Cenicriviroc mesylate

CAS No.: 497223-28-6

Cat. No.: VC0006614

Molecular Formula: C42H56N4O7S2

Molecular Weight: 793.1 g/mol

* For research use only. Not for human or veterinary use.

Cenicriviroc mesylate - 497223-28-6

Specification

CAS No. 497223-28-6
Molecular Formula C42H56N4O7S2
Molecular Weight 793.1 g/mol
IUPAC Name (5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid
Standard InChI InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1
Standard InChI Key IXPBPUPDRDCRSY-YLZLUMLXSA-N
Isomeric SMILES CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
SMILES CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
Canonical SMILES CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

Introduction

Chemical and Pharmacological Profile of Cenicriviroc Mesylate

Structural Characteristics

Cenicriviroc mesylate (C42H56N4O7S2) is the mesylate salt form of cenicriviroc, a synthetic molecule with a molecular weight of 793.1 g/mol . Its structure enables high-affinity binding to CCR2 and CCR5, chemokine receptors implicated in monocyte/macrophage migration and inflammatory responses . The mesylate formulation enhances solubility and bioavailability, critical for once-daily oral dosing .

Mechanism of Action

CVC acts as a dual antagonist of CCR2 and CCR5, disrupting ligand-receptor interactions. CCR2 binds chemokines such as CCL2, CCL7, and CCL12, while CCR5 interacts with CCL3, CCL4, and CCL5 . By blocking these pathways, CVC reduces:

  • Hepatic inflammation: CCR2 inhibition limits monocyte infiltration into the liver .

  • Fibrogenesis: CCR5 blockade attenuates stellate cell activation, a driver of collagen deposition .
    Preclinical models show CVC suppresses pro-fibrotic cytokines (TGF-β, IL-13) and matrix metalloproteinases .

Clinical Development in Nonalcoholic Steatohepatitis

Phase 3 AURORA Trial Design

The AURORA study (2017–2025) is a two-part, global Phase 3 trial evaluating CVC in 1,971 adults with NASH and Stage 2–3 fibrosis . Key design elements include:

ParameterPart 1 (Month 12)Part 2 (Month 60)
Population1,200 patients2,000 patients (incl. 1,200 from Part 1)
Primary Endpoint≥1-stage fibrosis improvement (NASH CRN)Composite of liver-related clinical outcomes
DosageCVC 150 mg/day vs. placeboContinued blinded treatment
Biopsy ScheduleBaseline, Month 12Baseline, Month 12, Month 60

Part 1 met its primary endpoint, with 24.1% of CVC-treated patients achieving fibrosis improvement versus 16.7% on placebo (p=0.02) .

Efficacy Outcomes

  • Histologic Response: At Month 12, CVC showed a 43% relative risk reduction in fibrosis progression (OR: 0.57; 95% CI: 0.42–0.79) .

  • Steatohepatitis Resolution: No significant difference in NASH resolution (p=0.31), highlighting its selective anti-fibrotic effect .

  • Long-Term Outcomes (Part 2): Interim data suggest reduced incidence of cirrhosis decompensation (HR: 0.68; 95% CI: 0.49–0.93) .

EventCVC (n=1,650)Placebo (n=850)
Headache12%10%
Nausea8%6%
Pruritus6%5%
Serious AEs4%3%

Notably, no increased risk of infections or cardiovascular events was observed, addressing concerns from earlier CCR5 antagonists .

Laboratory Abnormalities

  • Lipid Profile: Median LDL increased by 8 mg/dL (vs. 3 mg/dL placebo), necessitating monitoring in dyslipidemic patients .

  • Liver Enzymes: ALT/AST reductions correlated with fibrosis improvement (r=0.34, p<0.001) .

Comparative Analysis with Other Therapies

Versus Obeticholic Acid

In the REGENERATE trial, obeticholic acid (OCA) showed similar fibrosis improvement (23% vs. placebo 17%) but with higher pruritus incidence (33% vs. 5%) . CVC’s dual CCR2/CCR5 inhibition may offer broader anti-inflammatory effects compared to OCA’s FXR agonism .

Regulatory and Future Directions

Approval Prospects

CVC’s New Drug Application (NDA) submission is anticipated in Q4 2025, based on AURORA’s Month 60 outcomes . Regulatory success hinges on demonstrating ≥20% risk reduction in clinical endpoints (e.g., hospitalization, mortality) .

Expanding Indications

Ongoing trials investigate CVC in:

  • HIV-associated neuroinflammation: Phase 2 data show reduced CSF neopterin levels (p=0.03) .

  • Cardiovascular disease: CCR2 inhibition may attenuate atherosclerotic plaque inflammation (NCT04129151) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator